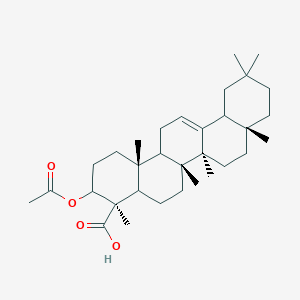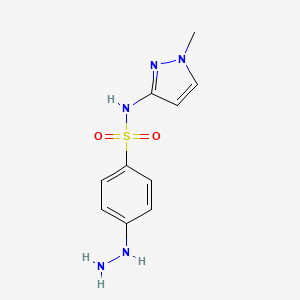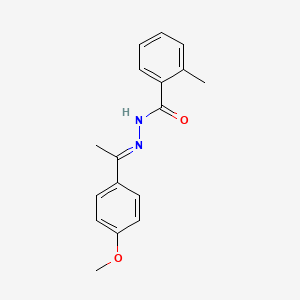
Methyl 3-(trifluoromethylsulfonyloxy)-1-trityl-2,5-dihydropyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Methyl 3-(((trifluoromethyl)sulfonyl)oxy)-1-trityl-2,5-dihydro-1H-pyrrole-2-carboxylate is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group enhances the chemical and metabolic stability, lipophilicity, and binding selectivity of molecules, making it a valuable structural motif in many biologically active compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This process can be catalyzed by visible-light-driven photoredox catalysis, which utilizes ruthenium (II) polypyridine complexes, iridium (III) cyclometalated derivatives, or organic dyes like eosin Y . The reaction conditions are generally mild, operationally simple, and can be performed at room temperature under visible light irradiation.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the photoredox catalysis process. This would require optimizing the reaction conditions to ensure high yield and purity while maintaining cost-effectiveness. The use of continuous flow reactors could be considered to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-Methyl 3-(((trifluoromethyl)sulfonyl)oxy)-1-trityl-2,5-dihydro-1H-pyrrole-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl sulfonyl chloride, which serves as a source for the trifluoromethyl radical . The reactions are typically carried out under photoredox catalysis conditions, utilizing visible light and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the trifluoromethyl group.
Wissenschaftliche Forschungsanwendungen
®-Methyl 3-(((trifluoromethyl)sulfonyl)oxy)-1-trityl-2,5-dihydro-1H-pyrrole-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties due to the presence of the trifluoromethyl group.
Industry: Utilized in the development of new materials with enhanced properties.
Wirkmechanismus
The mechanism of action of ®-Methyl 3-(((trifluoromethyl)sulfonyl)oxy)-1-trityl-2,5-dihydro-1H-pyrrole-2-carboxylate involves the generation of the trifluoromethyl radical through photoredox catalysis. This radical can then participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethanesulfonyl azide: Used as a reagent in organic synthesis and undergoes similar reactions involving the trifluoromethyl group.
Trifluoromethyl sulfonyl chloride: A common source of the trifluoromethyl radical used in various chemical reactions.
Uniqueness
®-Methyl 3-(((trifluoromethyl)sulfonyl)oxy)-1-trityl-2,5-dihydro-1H-pyrrole-2-carboxylate is unique due to its specific structure, which combines the trifluoromethyl group with a pyrrole ring and a trityl protecting group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C26H22F3NO5S |
|---|---|
Molekulargewicht |
517.5 g/mol |
IUPAC-Name |
methyl 3-(trifluoromethylsulfonyloxy)-1-trityl-2,5-dihydropyrrole-2-carboxylate |
InChI |
InChI=1S/C26H22F3NO5S/c1-34-24(31)23-22(35-36(32,33)26(27,28)29)17-18-30(23)25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17,23H,18H2,1H3 |
InChI-Schlüssel |
IUUAVQDOQNHUFZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1C(=CCN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-[(2-Methylpropan-2-yl)oxy]-3-oxo-2-(phenylmethoxycarbonylamino)propyl]benzoic acid](/img/structure/B14797044.png)
![2-(4-chlorophenyl)-N-{[4-(diphenylmethyl)piperazin-1-yl]carbonothioyl}acetamide](/img/structure/B14797045.png)

![2-[5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol;chloride](/img/structure/B14797056.png)
![2-{[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]amino}-N-phenylbenzamide](/img/structure/B14797060.png)

![3-(1,2,3,6-Tetrahydropyridin-4-yl)-4,7a-dihydropyrrolo[3,2-b]pyridin-5-one;dihydrochloride](/img/structure/B14797070.png)
![rel-(3R,4aS,7aS)-1,6-Dibenzyl-3-hydroxyoctahydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B14797079.png)

![2-amino-3-methyl-N-[(2-methylphenyl)methyl]butanamide](/img/structure/B14797093.png)
![Disodium;2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate](/img/structure/B14797096.png)
![2,4-Dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14797097.png)

![4-Amino-N-(2-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B14797101.png)
